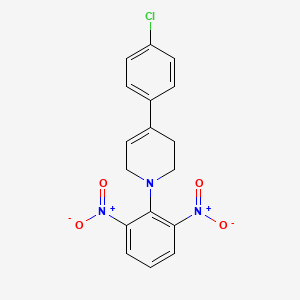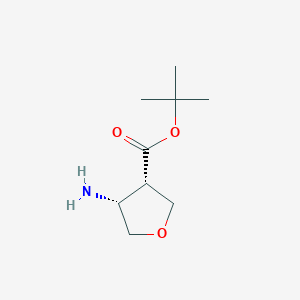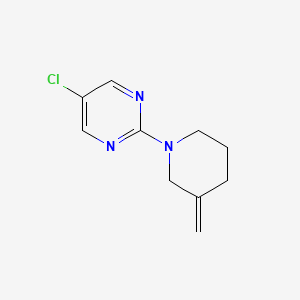![molecular formula C17H17N5O4 B2921539 Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate CAS No. 852440-24-5](/img/structure/B2921539.png)
Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate is a chemical compound with a molecular formula of C15H14N4O3 . It belongs to the class of pyrazoles, which are considered privileged scaffolds in medicinal chemistry . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles involve various methods such as the reaction of acid chlorides and terminal alkynes under Sonogashira conditions , the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine , and the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Reactivity and Synthesis of Pyrazolopyrimidine Derivatives
Research has shown that pyrazolopyrimidine derivatives, similar in structure to Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate, can be synthesized through various reactions involving ethyl chloroacetate and exhibit potential as anticancer and anti-5-lipoxygenase agents, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Preparation and Biological Activity
Derivatives of this compound have been prepared and tested for biological activities, including antimicrobial effects. For instance, compounds with a thiazolopyrimidinone structure showed promising biocidal properties against both Gram-positive and Gram-negative bacteria, as well as fungi (Youssef et al., 2011).
Potential Pharmacological Applications
Anticancer Activity
Pyrazolopyrimidines have been synthesized and evaluated for their anticancer properties, showing structure-activity relationship (SAR) significance in targeting cancer cell lines. The modifications on the pyrazolopyrimidine scaffold significantly influence their cytotoxic activity, presenting a pathway for designing novel anticancer drugs (Rahmouni et al., 2016).
Anti-Inflammatory Properties
Some pyrazolopyrimidine derivatives demonstrate anti-inflammatory activity without the ulcerogenic side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them a potential class of compounds for developing safer anti-inflammatory medications (Auzzi et al., 1983).
Mécanisme D'action
Target of Action
Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to the compound , have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit CDK2 by binding to the ATP-binding pocket of the enzyme . This binding prevents the phosphorylation of CDK2’s substrates, thereby inhibiting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, preventing the replication of cancer cells . Additionally, the inhibition of CDK2 can lead to apoptosis, or programmed cell death .
Result of Action
The inhibition of CDK2 by Ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate could potentially lead to cell cycle arrest and apoptosis . This could result in the reduction of tumor growth in cancerous cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of deep eutectic solvents (DES) in the synthesis of pyrazolo[3,4-d]pyrimidines has been shown to provide several advantages such as a benign environment, high yield, and a simple work-up procedure . .
Propriétés
IUPAC Name |
ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-2-26-15(24)9-18-14(23)10-21-11-19-16-13(17(21)25)8-20-22(16)12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWHAODRMCNRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2921462.png)
![(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2921463.png)


![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B2921469.png)


![3-{5-[4-(4-methoxyphenyl)piperazin-1-yl]-5-oxopentyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921473.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2921474.png)
![N'-[(E)-(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2921475.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)butanamide](/img/structure/B2921478.png)

